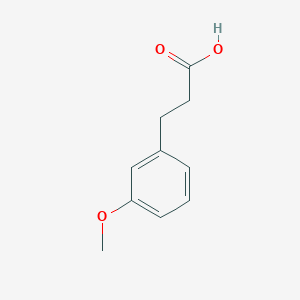

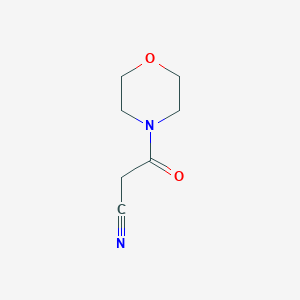

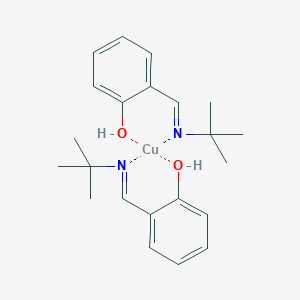

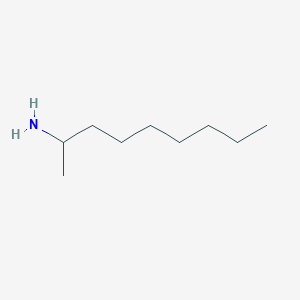

3-モルホリノ-3-オキソプロパンニトリル

概要

説明

Synthesis Analysis

The synthesis of compounds related to 4-(Cyanoacetyl)morpholine involves several key methods and intermediates. For example, the synthesis of 2-Aryl-3-(2-morpholinoethyl)thiazolidin-4-ones, which bear the morpholino moiety, can be achieved through one-pot reactions involving 4-(2-aminoethyl)morpholine, arenealdehydes, and mercaptoacetic acid, demonstrating the morpholine ring's utility in synthesizing complex molecules (Gouvea et al., 2016). Additionally, β-Cyanoethyl N,N-dialkylamino/N-morpholinomonochloro phosphoamidites have been prepared, showcasing the cyanoethyl group's reactivity and its role in facilitating oligonucleotide synthesis (Sinha et al., 1983).

科学的研究の応用

プロテオミクス研究

3-モルホリノ-3-オキソプロパンニトリル: は、タンパク質やペプチドの修飾のためにプロテオミクス研究で使用されます。この化合物は、タンパク質中のアミノ基と反応して、安定なアミド結合を形成することができます。 これは、分析目的でタンパク質を標識したり、固定化したりするのに特に役立ちます .

分子モデリングとシミュレーション

計算化学では、4-シアノアセチルモルホリンは、AmberやGROMACSなどの分子モデリングプログラムで使用されます。 これは、生物学的分子の構造とダイナミクスを調べるシミュレーションにおける構成要素として役立ちます .

合成有機化学

汎用性の高いビルディングブロックとして、N-シアノアセチルモルホリンは、さまざまな有機化合物の合成に使用されます。 シアノ基とモルホリン基により、複素環を含む複雑な分子の構築のための貴重な前駆体となります .

創薬

この化合物は、中間体として創薬に応用されています。 これは、薬理学的に活性な分子に変換でき、潜在的な治療効果を持つ新薬の開発に貢献します .

化学教育

学術機関では、4-(シアノアセチル)モルホリンは、有機合成と反応性の原理を実証するために使用されます。 これは、求核付加反応やニトリル化学を教えるための実践的な例を提供します .

材料科学

この化合物のユニークな特性は、新しい材料の開発のために材料科学で研究されています。 重合反応や架橋反応を起こす能力は、新しい高分子物質を作成するための候補となります .

生化学研究

生化学では、3-モルホリノ-3-オキソプロパンニトリルは、酵素触媒反応の研究に使用されます。 これは、酵素アッセイにおける基質または阻害剤として作用し、酵素作用のメカニズムを解明するのに役立ちます .

農業化学

最後に、この化合物は、農業化学における潜在的な用途について調査されています。 これは、農薬や成長調節剤の新規開発を支援する農薬の前駆体として役立ちます .

Safety and Hazards

将来の方向性

The synthesis of morpholines, including 4-(Cyanoacetyl)morpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Future research may focus on developing more efficient synthesis methods and exploring the potential biological activities of these compounds .

特性

IUPAC Name |

3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZPMUJGZZSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864550 | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15029-32-0 | |

| Record name | 4-(Cyanoacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetmorpholide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyanoacetyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)